molecular formula C9H16O3 B1585071 Ethyl 7-oxoheptanoate CAS No. 3990-05-4

Ethyl 7-oxoheptanoate

Cat. No.: B1585071
CAS No.: 3990-05-4
M. Wt: 172.22 g/mol
InChI Key: SQOMZPCAODNNSO-UHFFFAOYSA-N
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Description

Ethyl 7-oxoheptanoate is an organic compound with the chemical formula C9H16O3. It is a colorless liquid with a fruity aroma and is commonly used as a spice, food additive, and spice intermediate . This compound is also known for its applications in the synthesis of various pharmaceuticals and fragrances.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethyl 7-oxoheptanoate can be achieved through the esterification reaction of pimelic acid and anhydride. A common method involves esterifying pimelic acid and ethanol using a catalyst such as sulfuric acid, hydrochloric acid, or acetic acid to accelerate the reaction .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the Grignard reaction. This method includes reacting 1-bromo-5-chloropentane with magnesium to obtain a Grignard reagent reaction solution. This solution then undergoes a condensation reaction with diethyl oxalate, followed by treatment to obtain the crude product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-oxoheptanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohols from this compound.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 7-oxoheptanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-oxoheptanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating biochemical pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Uniqueness: Ethyl 7-oxoheptanoate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its fruity aroma also makes it valuable in the flavor and fragrance industry.

Properties

IUPAC Name

ethyl 7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOMZPCAODNNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192953
Record name Ethyl 7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3990-05-4
Record name Heptanoic acid, 7-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3990-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-oxoheptanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 7-oxoheptanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 7-oxoheptanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key advantage of the synthetic route for Ethyl 7-oxoheptanoate described in the research?

A1: The research highlights a simplified synthesis of both Mthis compound and this compound [, ]. The key advantage lies in using readily available starting materials like cycloheptanone and potassium persulfate. This makes the process more efficient compared to potentially more complex synthetic routes.

Q2: The research mentions using PCC as an oxidizing agent. What is significant about this choice in the synthesis?

A2: PCC, or pyridinium chlorochromate, is a mild oxidizing agent. In the context of this synthesis [, ], its use is crucial for selectively oxidizing the 7-hydroxyheptanoate intermediate to the desired 7-oxoheptanoate (whether it's the methyl or ethyl ester). Using a stronger oxidizing agent might risk further unwanted reactions.

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